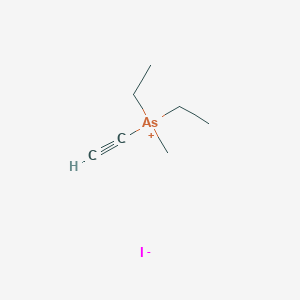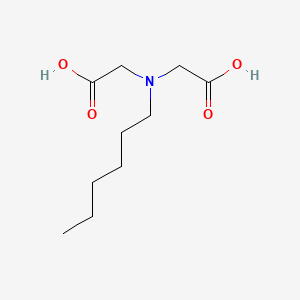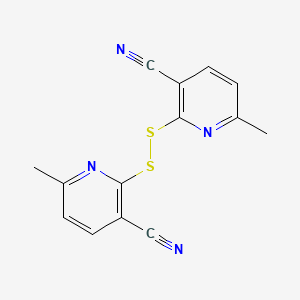
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring and a dimethylheptenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with 1,3-propanedithiol under acidic conditions to form the dithiane ring. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiane ring can act as a nucleophile, participating in various biochemical pathways. The dimethylheptenyl side chain may also contribute to the compound’s lipophilicity and ability to interact with lipid membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dimethylhept-5-en-1-yl)-1,3-dioxolane
- 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxane
Uniqueness
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical reactivity compared to similar compounds with dioxolane or dioxane rings. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
56841-52-2 |
|---|---|
Fórmula molecular |
C13H24S2 |
Peso molecular |
244.5 g/mol |
Nombre IUPAC |
2-(2,6-dimethylhept-5-enyl)-1,3-dithiane |
InChI |
InChI=1S/C13H24S2/c1-11(2)6-4-7-12(3)10-13-14-8-5-9-15-13/h6,12-13H,4-5,7-10H2,1-3H3 |
Clave InChI |
ODRGRTPDKPMVOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)





